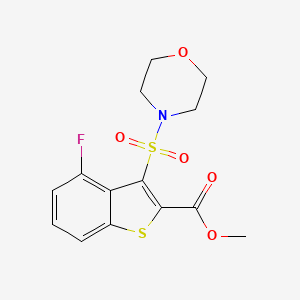

Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate

Description

Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate is a benzothiophene-based small molecule characterized by:

- Fluorine at position 4 of the benzothiophene core.

- Morpholine-4-sulfonyl group at position 3, introducing strong electron-withdrawing properties and enhanced solubility due to the morpholine moiety.

- Methyl ester at position 2, influencing metabolic stability and reactivity .

Its molecular formula is C₁₄H₁₅FNO₅S₂, with a molecular weight of 359.41 g/mol. The compound’s structural features make it a candidate for pharmaceutical or materials science applications, particularly where solubility and electronic modulation are critical.

Properties

IUPAC Name |

methyl 4-fluoro-3-morpholin-4-ylsulfonyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO5S2/c1-20-14(17)12-13(11-9(15)3-2-4-10(11)22-12)23(18,19)16-5-7-21-8-6-16/h2-4H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOOOACDUSWDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Morpholine-4-sulfonyl Group: This step involves the sulfonylation of the benzothiophene core using morpholine-4-sulfonyl chloride under basic conditions.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom and the sulfonyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with similar benzothiophene derivatives:

*EWG = Electron-withdrawing group

Key Observations:

Ester Group :

- The methyl ester in the target compound and offers metabolic liability compared to the bulkier 4-methoxybenzyl ester in or the ethyl ester in , which may influence hydrolysis rates and bioavailability.

Electronic Effects :

- The morpholine-4-sulfonyl group is less electronegative than trifluoromethyl () but more polarizable, enabling interactions with biological targets while maintaining solubility.

Biological Activity

Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate (CAS Number: 946300-74-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The structural formula of methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate can be depicted as follows:

This structure features a morpholine ring, a sulfonyl group, and a benzothiophene moiety, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of various sulfonamide derivatives, including those structurally similar to methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate. The following table summarizes findings related to the minimum inhibitory concentration (MIC) against selected bacterial strains:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 |

| Compound B | Escherichia coli | 50 |

| Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate | Pending Further Study | Pending |

While specific data for this compound is not yet available, studies on related compounds suggest promising antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives similar to methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate have been tested against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines. The following table summarizes the IC50 values for these derivatives:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MDA-MB-231 | 30 |

| Compound D | PC3 | 40 |

| Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate | Pending Further Study | Pending |

These results indicate that modifications in the molecular structure can significantly influence the anticancer activity of sulfonamide derivatives.

Preliminary research suggests that the mechanism of action for compounds like methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate may involve the inhibition of enzymes critical for bacterial cell wall synthesis or cancer cell proliferation. Further studies are needed to elucidate the exact pathways involved.

Recent Investigations

- Cytotoxicity Studies : A study published in Pharmacology evaluated various sulfonamide derivatives, revealing that compounds with similar structures exhibited low cytotoxicity against normal cell lines while maintaining efficacy against tumor cells .

- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate to target proteins involved in cancer progression . These simulations suggest potential interactions that could be exploited for therapeutic purposes.

- Antioxidant Activity : Some derivatives have also demonstrated antioxidant properties, which could contribute to their overall biological activity by mitigating oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for Methyl 4-fluoro-3-(morpholine-4-sulfonyl)-1-benzothiophene-2-carboxylate?

- Structural Features : The compound combines a benzothiophene core with a 4-fluoro substituent, a morpholine-4-sulfonyl group at position 3, and a methyl ester at position 2. The morpholine-sulfonyl moiety enhances polarity and potential hydrogen-bonding interactions, while the fluorine atom influences electronic properties and metabolic stability .

- Synthetic Routes :

Benzothiophene Core Formation : Use a Friedel-Crafts cyclization or transition-metal-catalyzed cyclization (e.g., Pd-catalyzed) to construct the benzothiophene scaffold .

Fluorine Introduction : Electrophilic fluorination (e.g., Selectfluor®) or halogen exchange (e.g., Balz-Schiemann reaction) at position 4 .

Morpholine-4-sulfonyl Incorporation : React the intermediate with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .

Esterification : Methylation of the carboxylic acid precursor using methanol/HCl or dimethyl sulfate .

Q. How is the compound characterized analytically, and what challenges arise due to its substituents?

- Analytical Methods :

- NMR : NMR detects fluorine environments ( to ppm for aromatic F), while NMR resolves morpholine protons ( ppm) .

- HPLC-MS : High-resolution MS confirms molecular weight (calc. for : 379.04 g/mol); reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity .

- X-ray Crystallography : SHELX software refines crystal structures, but twinning or poor diffraction may occur due to flexible morpholine-sulfonyl group .

- Challenges :

- Solubility : Limited solubility in aqueous buffers requires DMSO or DMF for biological assays .

- Spectral Overlap : Morpholine protons may obscure benzothiophene signals in NMR; use DEPT for clarity .

Advanced Research Questions

Q. How can synthetic conditions be optimized for higher yields of the morpholine-4-sulfonyl intermediate?

- Reaction Parameters :

- Temperature : Conduct sulfonylation at 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling .

- Solvent : Dichloromethane or THF improves reagent solubility vs. polar aprotic solvents like DMF .

- Yield Optimization :

- DoE (Design of Experiments) : Vary equivalents of morpholine-4-sulfonyl chloride (1.2–2.0 eq) and reaction time (2–24 hrs) to identify optimal conditions .

- In Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or inline IR spectroscopy (disappearance of –SOCl peak at 1370 cm) .

Q. What strategies address contradictory crystallographic and computational data regarding the compound’s conformation?

- Case Study : X-ray data may show the morpholine ring in a chair conformation, while DFT calculations (B3LYP/6-31G*) predict a twisted boat due to solvent effects .

- Resolution Methods :

- Multipolar Refinement : Use Hirshfeld atom refinement in SHELXL to improve electron density maps for flexible groups .

- Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., explicit water models) to reconcile computational and experimental conformations .

Q. How does the morpholine-4-sulfonyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- SAR Insights :

- Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen-bond acceptor, enhancing target binding (e.g., kinase inhibitors) .

- Polar Surface Area : Morpholine increases PSA (~50 Å), improving solubility but potentially reducing membrane permeability .

- Experimental Design :

- Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess group specificity .

- In Vitro Assays : Measure IC against target enzymes (e.g., kinases) and correlate with computational docking scores (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.